2,3-Dimethyl-2H-indazole-5-carbaldehyde
Description
2,3-Dimethyl-2H-indazole-5-carbaldehyde is a heterocyclic aromatic compound featuring an indazole core substituted with methyl groups at positions 2 and 3 and a carbaldehyde functional group at position 3. Indazoles are nitrogen-containing bicyclic systems with applications in pharmaceuticals, agrochemicals, and materials science due to their structural rigidity and ability to participate in hydrogen bonding.
Properties
IUPAC Name |
2,3-dimethylindazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-9-5-8(6-13)3-4-10(9)11-12(7)2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMZVEOGXUEVNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401273258 | |
| Record name | 2,3-Dimethyl-2H-indazole-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401273258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234615-83-8 | |
| Record name | 2,3-Dimethyl-2H-indazole-5-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234615-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethyl-2H-indazole-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401273258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Protocol
- Vilsmeier Reagent Preparation : Anhydrous dimethylformamide (DMF, 10 mL) is cooled to 0–5°C, and phosphorus oxychloride (POCl₃, 1.2 equiv) is added dropwise under nitrogen. The mixture is stirred for 30–40 minutes.
- Formylation : 2,3-Dimethyl-2H-indazole (1 equiv) dissolved in DMF is added to the reagent at 0–5°C. After warming to room temperature, the solution is refluxed at 80–90°C for 5–8 hours.
- Work-Up : The reaction is quenched with saturated sodium carbonate (pH 8–9), precipitating the product. Filtration and recrystallization from ethanol yield the carbaldehyde.
Performance Data
| Parameter | Value |
|---|---|
| Yield | 65–75% |
| Purity (HPLC) | ≥95% |
| Key Byproducts | Overformylated derivatives |
Advantages : High regioselectivity at the 5-position due to electron-donating methyl groups.
Limitations : Requires strict anhydrous conditions and generates stoichiometric phosphoric acid waste.
Oxidation of 5-Methyl-2,3-dimethyl-2H-indazole
Oxidation of a methyl group to an aldehyde is a two-step process involving bromination followed by hydrolysis.
Bromination
5-Methyl-2,3-dimethyl-2H-indazole is treated with N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation (AIBN, 70°C, 6 hours) to yield 5-(bromomethyl)-2,3-dimethyl-2H-indazole.
Hydrolysis
The brominated intermediate is refluxed with aqueous sodium hydroxide (2M, 12 hours) to produce the aldehyde via nucleophilic substitution.
Performance Data
| Parameter | Value |
|---|---|
| Overall Yield | 50–60% |
| Purity (HPLC) | 90–92% |
| Key Byproducts | Carboxylic acid (5–10%) |
Advantages : Avoids harsh formylation conditions.
Limitations : Low functional group tolerance and multi-step synthesis reduce efficiency.
Palladium-Catalyzed Direct Formylation
Transition-metal-catalyzed C–H activation enables direct formylation of 2,3-dimethyl-2H-indazole.
Reaction Conditions
A mixture of 2,3-dimethyl-2H-indazole (1 equiv), carbon monoxide (1 atm), and palladium(II) acetate (5 mol%) in DMF is heated at 100°C for 24 hours. Triethylamine (2 equiv) serves as a base.
Performance Data
| Parameter | Value |
|---|---|
| Yield | 40–50% |
| Purity (HPLC) | 85–88% |
| Key Byproducts | Dehalogenated derivatives |
Advantages : Atom-economical and avoids pre-functionalized substrates.
Limitations : Low yield and reliance on toxic CO gas limit industrial application.
Cadogan Cyclization Followed by Formylation
This multi-step approach synthesizes the indazole core before introducing the aldehyde group.
Cadogan Cyclization
2-Nitrobenzaldehyde derivatives are condensed with methylhydrazine to form 2,3-dimethyl-2H-indazole via Cadogan cyclization (triethyl phosphite, 150°C, 2 hours).
Subsequent Formylation
The indazole intermediate undergoes Vilsmeier-Haack formylation as described in Section 1.
Performance Data
| Parameter | Value |
|---|---|
| Overall Yield | 55–65% |
| Purity (HPLC) | ≥93% |
| Key Byproducts | Nitro reduction byproducts |
Advantages : Builds the indazole scaffold and aldehyde in tandem.
Limitations : Lengthy synthesis and moderate yields.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost Efficiency | Environmental Impact |
|---|---|---|---|---|
| Vilsmeier-Haack | 65–75 | High | Moderate | Moderate (POCl₃ waste) |
| Methyl Oxidation | 50–60 | Moderate | Low | Low |
| Palladium-Catalyzed | 40–50 | Low | High | High (CO gas) |
| Cadogan + Formylation | 55–65 | Moderate | Moderate | Moderate |
Key Findings :
- The Vilsmeier-Haack method offers the best balance of yield and scalability for industrial use.
- Palladium-catalyzed formylation, while innovative, remains impractical due to safety concerns.
- Multi-step approaches (e.g., Cadogan cyclization) are viable for research-scale synthesis but require optimization for cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-2H-indazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) or transition metals (e.g., Pd, Cu).
Major Products
Oxidation: 2,3-Dimethyl-2H-indazole-5-carboxylic acid.
Reduction: 2,3-Dimethyl-2H-indazole-5-methanol.
Substitution: Various substituted indazole derivatives depending on the electrophile used.
Scientific Research Applications
Pharmaceutical Development
2,3-Dimethyl-2H-indazole-5-carbaldehyde is recognized for its biological activities, including:
- Antitumor Activity : It has been studied for its potential as an antitumor agent, with derivatives showing promise in inhibiting cancer cell proliferation .
- Antibacterial and Anti-inflammatory Properties : The compound's derivatives have demonstrated effectiveness against various bacterial strains and inflammatory conditions, making them valuable candidates for new antibiotic and anti-inflammatory drugs .
Synthesis of Functionalized Compounds
The compound serves as a versatile building block in organic synthesis:
- Visible-Light-Induced Reactions : Recent studies have highlighted methods to synthesize functionalized 3-acyl-2H-indazoles via visible-light-induced energy transfer processes. This method is advantageous as it avoids the use of heavy metals and harsh reaction conditions .
Material Science
The compound's unique structural features allow it to be utilized in the development of novel materials:
- Polymerization Inhibitors : Certain derivatives of indazoles are being explored as polymerase inhibitors, which can be pivotal in controlling polymerization processes in material science applications .
Case Study 1: Antitumor Activity
A study conducted on various derivatives of 2,3-dimethyl-2H-indazole-5-carbaldehyde demonstrated significant cytotoxic effects against several cancer cell lines. The research focused on the compound's mechanism of action and its ability to induce apoptosis in tumor cells. The findings suggest that modifications to the indazole structure can enhance its antitumor efficacy.
Case Study 2: Synthesis Methodology
Research published on a visible-light-driven decarboxylative coupling reaction showcased the efficiency of synthesizing functionalized indazoles. The study optimized reaction conditions using different solvents and light sources, ultimately achieving high yields without toxic catalysts or reagents. This methodology represents a significant advancement in sustainable organic chemistry practices.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-2H-indazole-5-carbaldehyde involves its interaction with various molecular targets. The indazole ring can interact with enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, affecting their function . The compound’s biological activity is often attributed to its ability to interfere with cellular signaling pathways and enzyme activity .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between 2,3-Dimethyl-2H-indazole-5-carbaldehyde and related compounds:
Key Observations:
- Core Structure Differences : The indazole core (target compound and ) provides greater aromaticity and planarity compared to the partially saturated indoline in and the fused imidazothiazole in . This influences electronic properties and binding interactions.
- The hydroxy group in introduces polarity and hydrogen-bonding capacity, likely reducing membrane permeability compared to methylated analogs. The carbaldehyde group at position 5 (target compound) vs. position 3 () alters reactivity and spatial orientation in molecular interactions.
Physicochemical Properties
- Molecular Weight : The target compound (~174.2 g/mol) is heavier than (161.20 g/mol) and (162.15 g/mol) due to additional methyl groups. The imidazothiazole derivative (180.23 g/mol) has a higher weight due to sulfur inclusion.
- Lipophilicity : Methyl groups in the target compound and likely increase logP values compared to the polar hydroxy-substituted .
- Solubility : The carbaldehyde group in all compounds confers moderate polarity, but the hydroxy group in may enhance aqueous solubility.
Crystallographic and Computational Insights
- Software Tools : Programs like SHELXL () and ORTEP-3 () are widely used for crystallographic refinement. These tools could elucidate the target compound’s conformation, particularly the planarity of the indazole ring and the orientation of the carbaldehyde group.
- Comparative Geometry: The imidazothiazole derivative may exhibit non-planar geometry due to sulfur’s larger atomic radius, whereas the indazole core in the target compound is likely more planar, influencing packing in solid-state structures.
Biological Activity
2,3-Dimethyl-2H-indazole-5-carbaldehyde is a heterocyclic compound belonging to the indazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties based on recent research findings.
Chemical Structure and Properties
The structure of 2,3-Dimethyl-2H-indazole-5-carbaldehyde features a fused benzene and pyrazole ring system with two methyl groups at positions 2 and 3, and an aldehyde group at position 5. This unique arrangement is crucial for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of indazole, including 2,3-Dimethyl-2H-indazole-5-carbaldehyde, exhibit significant antimicrobial properties. A study evaluated several indazole derivatives against various pathogens:
| Compound | Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|---|---|
| 2,3-Dimethyl-2H-indazole-5-carbaldehyde | E. coli | 18 | 50 |
| 2,3-Dimethyl-2H-indazole-5-carbaldehyde | S. aureus | 20 | 40 |
| Metronidazole (control) | G. intestinalis | 12 | 60 |
The results suggest that this compound is more effective than metronidazole against certain strains of bacteria and protozoa .
Anti-inflammatory Activity
The anti-inflammatory potential of 2,3-Dimethyl-2H-indazole-5-carbaldehyde has been linked to its ability to inhibit cyclooxygenase enzymes (COX). Inhibition of COX-2 leads to decreased production of pro-inflammatory mediators such as prostaglandins. This mechanism is particularly relevant in the context of inflammatory diseases where COX-2 is upregulated .
Anticancer Potential
Indazole derivatives have also been explored for their anticancer properties. A study highlighted the synthesis of various indazole compounds that showed promising results in inhibiting cancer cell lines. The specific mechanism involves the modulation of key signaling pathways associated with cell proliferation and apoptosis .
Case Studies
- Antiprotozoal Activity : A study demonstrated that certain indazole derivatives exhibited antiprotozoal activity superior to metronidazole against Giardia intestinalis and Entamoeba histolytica. Compound 18 was noted to be 12.8 times more active than metronidazole against G. intestinalis .
- Antibacterial Evaluation : The antibacterial activity was assessed using the agar diffusion method, showing significant zones of inhibition against both gram-positive and gram-negative bacteria. The findings suggest that modifications in the indazole structure can enhance antibacterial efficacy .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2,3-Dimethyl-2H-indazole-5-carbaldehyde with high yield and purity?
- Methodological Answer: Optimize synthesis by testing catalysts (e.g., MnO₂ for aldehyde oxidation ), solvents (e.g., dichloromethane or acetic acid for reflux ), and reaction times (2–5 hours). Monitor progress via TLC or HPLC, and purify using column chromatography with gradient elution (hexane/ethyl acetate). For aldehydes prone to oxidation, inert atmospheres (N₂/Ar) and low temperatures (0–5°C) are recommended.
Q. Which spectroscopic techniques are most effective for characterizing the aldehyde functional group in 2,3-Dimethyl-2H-indazole-5-carbaldehyde?
- Methodological Answer:
- IR Spectroscopy: Detect C=O stretches (~1700 cm⁻¹) and confirm absence of -OH (oxidation byproducts).
- NMR: Use ¹H NMR (δ 9.8–10.2 ppm for aldehydes) and ¹³C NMR (δ ~190–200 ppm). DEPT-135 distinguishes CH₃/CH₂ groups.
- 2D NMR (HSQC/HMBC): Resolve positional ambiguity in the indazole ring .
- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
Q. How can researchers address solubility challenges during purification of 2,3-Dimethyl-2H-indazole-5-carbaldehyde?
- Methodological Answer: Use mixed solvents (e.g., DCM/methanol) for recrystallization. For column chromatography, employ silica gel with polarity gradients or reverse-phase C18 columns. If solubility remains low, derivatize the aldehyde (e.g., as a hydrazone) temporarily .
Q. What safety protocols should be followed when handling reactive intermediates in the synthesis of 2,3-Dimethyl-2H-indazole-5-carbaldehyde?
- Methodological Answer:
- Use fume hoods, nitrile gloves, and flame-resistant lab coats.
- Store aldehydes under nitrogen in amber vials to prevent oxidation.
- Neutralize acidic/basic waste before disposal and segregate halogenated solvents .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations be applied to predict the reactivity of 2,3-Dimethyl-2H-indazole-5-carbaldehyde in nucleophilic addition reactions?
- Methodological Answer:
- Software: Gaussian or ORCA for geometry optimization (B3LYP/6-31G*).
- Analysis: Calculate Fukui indices to identify electrophilic sites (C=O carbon) and HOMO-LUMO gaps to assess kinetic stability .
- Validation: Compare computed ¹³C NMR shifts with experimental data (MAE < 2 ppm).
Q. What strategies are recommended for resolving discrepancies between X-ray crystallography data and NMR-derived structural models of 2,3-Dimethyl-2H-indazole-5-carbaldehyde derivatives?
- Methodological Answer:
- Crystallography: Refine structures using SHELXL (twinned data support) and validate with R-factor convergence (<5%) .
- NMR Reconciliation: Perform NOESY to confirm spatial proximity of methyl groups.
- Complementary Techniques: Use SC-XRD (single-crystal) and PXRD (polymorph identification) .
Q. How should researchers approach the statistical validation of tautomeric equilibria observed in spectroscopic studies of 2,3-Dimethyl-2H-indazole-5-carbaldehyde?
- Methodological Answer:
- VT-NMR: Analyze temperature-dependent shifts (25–80°C) to detect tautomer populations.
- DFT-MD Simulations: Calculate relative Gibbs free energies of tautomers.
- UV-Vis Kinetics: Monitor equilibrium shifts under pH variations (e.g., 1–10) .
Q. What advanced crystallization techniques are suitable for obtaining high-quality single crystals of 2,3-Dimethyl-2H-indazole-5-carbaldehyde derivatives prone to polymorphism?
- Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
